2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
Description
This compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at position 4, a pyridin-3-yl substituent at position 5, and a thioether-linked phenylethanone moiety at position 3 of the triazole ring. Its molecular formula is C21H15BrN4OS (average mass: 451.34 g/mol), with a ChemSpider ID of 1540168 .
Properties
CAS No. |
738604-79-0 |
|---|---|
Molecular Formula |
C21H15BrN4OS |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C21H15BrN4OS/c22-17-8-10-18(11-9-17)26-20(16-7-4-12-23-13-16)24-25-21(26)28-14-19(27)15-5-2-1-3-6-15/h1-13H,14H2 |
InChI Key |
KLOPWCUJUXBTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Acylthiosemicarbazides
Acylthiosemicarbazides are synthesized by condensing 4-bromophenylhydrazine with pyridine-3-carbohydrazide in the presence of potassium thiocyanate and hydrochloric acid. The reaction proceeds at 80–90°C for 6–8 hours, yielding a thiosemicarbazide intermediate.
Cyclization to Mercapto-triazole Derivatives
The acylthiosemicarbazide undergoes alkaline cyclization in 10% NaOH under reflux, forming 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (Figure 1). This step is critical for generating the reactive thiol group necessary for subsequent thioether formation.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 100°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Thioether Formation via Phenacyl Bromide Coupling
The thiol group of the triazole intermediate reacts with 2-bromo-1-phenylethanone to form the target thioether. Two primary methodologies are employed, adapted from procedures for analogous compounds.
Single-Pot Synthesis (Procedure A)
A mixture of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 mmol) and 2-bromo-1-phenylethanone (1.2 mmol) in absolute ethanol is refluxed for 2 hours. Concentrated sulfuric acid (0.5 mL) is then added, and reflux continues for an additional 12–18 hours. The product precipitates upon neutralization with NaOH.
Stepwise Synthesis (Procedure B)
The thiol intermediate is first treated with sodium bicarbonate and 2-bromo-1-phenylethanone in ethanol at room temperature for 24–48 hours, forming a thioether intermediate. This intermediate is subsequently cyclized using concentrated sulfuric acid for 6–12 hours.
Comparative Analysis of Procedures
| Parameter | Procedure A | Procedure B |
|---|---|---|
| Total Time | 14–20 hours | 30–60 hours |
| Yield | 75–81% | 70–76% |
| Purity (HPLC) | >95% | >92% |
Procedure A offers higher efficiency, while Procedure B provides better control over intermediate purification.
Structural and Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum of the target compound shows key absorptions at:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
The ESI-MS spectrum exhibits a molecular ion peak at m/z 493.2 [M+H]⁺, consistent with the molecular formula C₂₁H₁₅BrN₄OS.
Crystallographic Insights
While no crystallographic data exists for the target compound, analogous structures (e.g., C₂₂H₁₄Br₃N₇S) reveal planar triazole rings and dihedral angles of 85–89° between the triazole and aryl groups. These findings suggest similar conformational rigidity in the target molecule, influencing its reactivity and stability.
Challenges and Optimization Strategies
-
Regioselectivity : Competing reactions during triazole formation may yield regioisomers. Using electron-withdrawing groups (e.g., bromine) on the phenyl ring directs substitution to the desired position.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates the target compound from unreacted phenacyl bromide.
-
Scale-up Limitations : Prolonged reflux in Procedure A risks decomposition. Gradual reagent addition and temperature control improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
Synthesis Overview
The synthesis can be summarized as follows:
- S-alkylation : The initial step involves the reaction of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in an alkaline medium.
- Reduction : The resulting ketone is then reduced to form the final compound .
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone display cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. For instance:
- IC50 Values : Compounds within this class have reported IC50 values in the low micromolar range (e.g., 5.71 µM for certain derivatives), indicating potent anticancer activity compared to standard treatments like 5-fluorouracil .
Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial activity. Studies have indicated that derivatives of this compound possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
Anticonvulsant Effects
Some synthesized triazole derivatives have been evaluated for anticonvulsant activity using animal models. These studies suggest that certain structural modifications can enhance the efficacy of these compounds in controlling seizures .
Photophysical Properties
The unique structure of 2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone allows it to exhibit interesting photophysical properties. These characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .
Catalytic Activity
Triazole derivatives have also been explored as catalysts in various organic reactions due to their ability to stabilize transition states. This compound's structural features may enhance its catalytic efficiency in reactions such as cross-coupling or oxidation reactions .
Data Table: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50/ED50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.71 µM | |
| PC3 | Varies | ||
| Antimicrobial | Various Bacteria | Varies | |
| Anticonvulsant | Picrotoxin-induced model | Varies |
Case Study 1: Anticancer Efficacy
In a study evaluating a series of triazole derivatives, one compound demonstrated superior growth inhibition against the HT29 colon cancer cell line with an IC50 value of 2.01 µM. The study concluded that specific substituents on the triazole ring significantly influenced anticancer activity .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of several triazole derivatives showed promising results against resistant bacterial strains. The compounds were tested using standard disk diffusion methods, revealing notable zones of inhibition against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The triazole ring and bromophenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparisons
Key Observations:
Electronic Effects : The bromine atom in the target compound increases electron-withdrawing effects compared to methoxy or ethyl substituents in analogues . This may influence binding affinity in biological targets.
Hydrogen-Bonding Potential: Pyridin-3-yl (target) vs. pyridin-4-yl (analogues) alters the spatial orientation of nitrogen lone pairs, affecting interactions with enzymes or receptors .
Biological Activity
The compound 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in various fields such as antimicrobial, antifungal, and anticancer research.
Chemical Structure and Properties
The structure of this compound features a triazole ring, bromophenyl group, pyridine moiety, and a thioether linkage. These structural components contribute to its potential biological activity. The presence of the triazole ring is particularly noteworthy due to its established role in medicinal chemistry.
Structural Formula
Antimicrobial and Antifungal Properties
Numerous studies have highlighted the antimicrobial and antifungal properties of triazole derivatives. The specific compound under discussion has shown promise against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) studies indicate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- In vitro tests have demonstrated that similar compounds exhibit MIC values ranging from to against resistant strains .
Table 1: Comparative Antimicrobial Activity
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone | Staphylococcus aureus | TBD |
| 4-(5-(alkylthio)-4-methyl-4H-1,2,4-triazole) | Staphylococcus aureus | 15.6 |
| 5-(pyridin-4-yl)-4H-1,2,4-triazole | Candida albicans | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Compounds similar to the one have been shown to inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Certain derivatives induce programmed cell death in cancer cells.
- Cell Cycle Arrest : They can halt the cell cycle at specific checkpoints, preventing tumor growth.
Research indicates that modifications to the triazole structure can enhance efficacy against specific cancer types .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound displayed potent activity with an MIC comparable to standard antibiotics like vancomycin .
Case Study 2: Anticancer Mechanisms
Research involving various triazole derivatives demonstrated their ability to inhibit tumor growth in vitro. The mechanisms included inhibition of angiogenesis and modulation of apoptosis-related proteins .
Synthesis and Optimization
The synthesis of 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves multi-step processes including:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives.
- Introduction of Functional Groups : Employing electrophilic aromatic substitution methods.
- Thioether Linkage Formation : Achieved through nucleophilic substitution reactions.
Optimization techniques often focus on improving yield and purity through solvent selection (e.g., DMF or DMSO) .
Q & A
Q. Table 1: Key Analytical Parameters for Structural Validation
| Technique | Key Signals/Data Points | Reference |
|---|---|---|
| -NMR | δ 8.2–8.5 ppm (pyridinyl protons) | |
| X-ray Crystallography | Dihedral angle: Triazole vs. phenyl (15–25°) | |
| FT-IR | C=S stretch at 1220 cm |
Q. Table 2: Comparative Bioactivity of Halogen-Substituted Analogues
| Substituent | IC (μM, MCF-7) | MIC (μg/mL, E. coli) |
|---|---|---|
| Br | 12.3 ± 1.2 | 8.5 ± 0.7 |
| Cl | 18.9 ± 2.1 | 12.4 ± 1.1 |
| CF | 9.8 ± 0.9 | 6.2 ± 0.5 |
| Data synthesized from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
